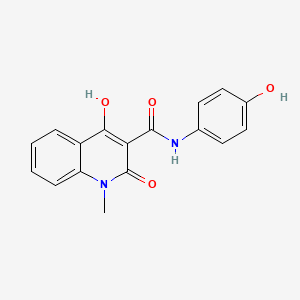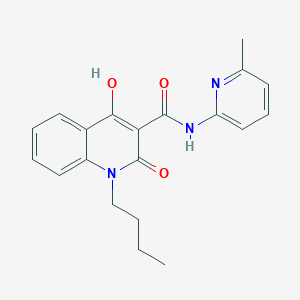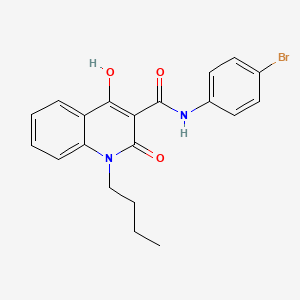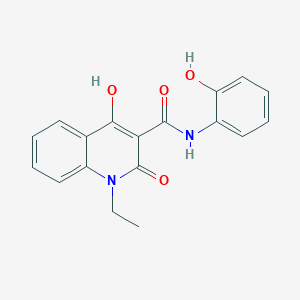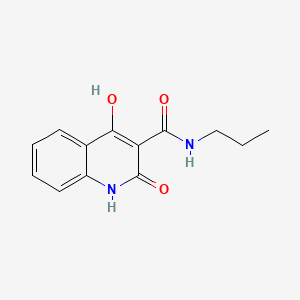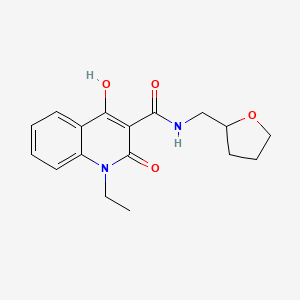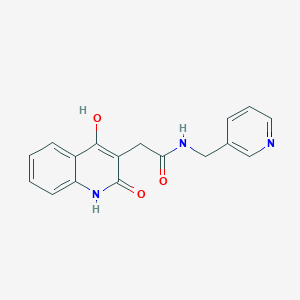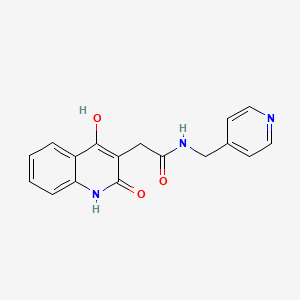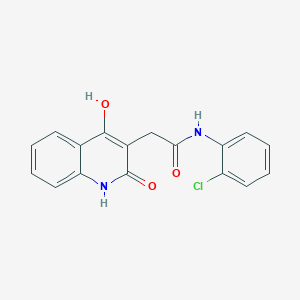
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as CQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation, inflammation, and apoptosis. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which leads to the reduction of inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of various inflammatory mediators. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and administration route of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide. One of the areas of interest is the development of novel derivatives of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with improved efficacy and reduced toxicity. Another area of interest is the investigation of the synergistic effects of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with other drugs or compounds, which can enhance its biological activity. Furthermore, the potential use of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, is also an area of interest. Finally, the development of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide-based drug delivery systems can improve its bioavailability and reduce its toxicity.
Synthesemethoden
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide can be synthesized through a multistep reaction process, which involves the condensation of 2-chloroaniline with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antibacterial, and antifungal activities. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-6-2-4-8-14(12)19-15(21)9-11-16(22)10-5-1-3-7-13(10)20-17(11)23/h1-8H,9H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDDNNTKFBFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

